1-(Benzyloxy)-3-ethylbenzene
Overview
Description
1-(Benzyloxy)-3-ethylbenzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantification of BTEX in Ambient Air
Research on BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) pollutants has led to the development of a simpler, low-budget, and accurate method for their quantification in ambient air. This method, based on Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS), simplifies sampling and calibration procedures, highlighting the environmental monitoring potential of benzene derivatives (Baimatova et al., 2016).
Supramolecular Templates
1,3,5-Triethylbenzenes, closely related to 1-(Benzyloxy)-3-ethylbenzene by their ethyl groups, have been utilized as supramolecular templates. These compounds organize molecular-recognition elements, enhancing binding affinities through steric effects, which is crucial in the development of supramolecular hosts for various applications (Wang & Hof, 2012).
Oxidation Studies
The oxidation of n-propylbenzene, a process relevant to understanding the oxidation behavior of ethylbenzene derivatives, has been studied to delineate the oxidation pathways and products. This research contributes to the broader knowledge of the oxidation mechanisms of alkylaromatic compounds, applicable in environmental and industrial chemistry (Dagaut et al., 2002).
Domino Annulation for Benzoxazole Synthesis
Copper-catalyzed domino annulation methods for the synthesis of benzoxazoles have been developed, showcasing the chemical versatility of benzene derivatives. These methods enable the formation of benzoxazoles under both microwave-accelerated and conventional thermal conditions, highlighting the potential in synthetic organic chemistry (Viirre et al., 2008).
Photocyclization to Dibenzanthracenes
Photocyclization processes of 1,3-distyrylbenzene derivatives, which share structural similarities with this compound, lead to dibenz[a,j]anthracene derivatives with improved solubility. This process is significant in materials science for the development of new organic materials with enhanced properties (Toyoshima et al., 2013).
Properties
IUPAC Name |
1-ethyl-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBVOVVYOIMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599490 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668477-50-7 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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